An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 1,2-Cyclohexanedicarboxylic Acid
An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanedicarboxylic acid, a dicarboxylic acid featuring a cyclohexane (B81311) ring, serves as a crucial scaffold in medicinal chemistry and materials science. Its stereochemical and conformational properties profoundly influence its biological activity and physical characteristics. This technical guide provides a comprehensive analysis of the stereoisomerism and conformational landscape of 1,2-cyclohexanedicarboxylic acid, offering valuable insights for researchers engaged in drug design and development.
Stereoisomerism of 1,2-Cyclohexanedicarboxylic Acid
1,2-Cyclohexanedicarboxylic acid exists as two geometric isomers: cis and trans, arising from the relative orientation of the two carboxylic acid groups on the cyclohexane ring.
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cis-1,2-Cyclohexanedicarboxylic acid: In this isomer, both carboxylic acid groups are on the same side of the cyclohexane ring. The cis isomer is a meso compound, meaning it is achiral and does not have an enantiomer, despite having two stereocenters. This is due to an internal plane of symmetry.
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trans-1,2-Cyclohexanedicarboxylic acid: In the trans isomer, the carboxylic acid groups are on opposite sides of the ring. This arrangement removes the internal plane of symmetry, rendering the molecule chiral. Therefore, trans-1,2-cyclohexanedicarboxylic acid exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-1,2-cyclohexanedicarboxylic acid. These enantiomers are non-superimposable mirror images of each other and exhibit equal and opposite optical activity.[1]
Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers (conformers) with varying stabilities.
cis-1,2-Cyclohexanedicarboxylic Acid
The cis isomer exists as a pair of rapidly interconverting chair conformers of equal energy. In each conformation, one carboxylic acid group occupies an axial position while the other is in an equatorial position (axial-equatorial or a,e). The ring flip converts the axial carboxyl group to an equatorial one and vice-versa. Due to the equal energy of these two conformers, the molecule exists as a 50:50 mixture at room temperature.
trans-1,2-Cyclohexanedicarboxylic Acid
The trans isomer also exists in two chair conformations. One conformer has both carboxylic acid groups in equatorial positions (diequatorial or e,e), while the other has both in axial positions (diaxial or a,a).
The diequatorial conformer is significantly more stable than the diaxial conformer. This is due to the unfavorable 1,3-diaxial interactions present in the diaxial conformer, where the axial carboxylic acid groups experience steric hindrance with the axial hydrogens on the same side of the ring.[2] The energy difference between these two conformers can be estimated using A-values, which quantify the steric strain of an axial substituent.
Quantitative Data Summary
The following tables summarize key quantitative data for the stereoisomers and conformers of 1,2-cyclohexanedicarboxylic acid.
| Property | cis-1,2-Cyclohexanedicarboxylic Acid | trans-1,2-Cyclohexanedicarboxylic Acid | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | [3][4] |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [3][4] |
| Chirality | Achiral (meso) | Chiral (exists as a pair of enantiomers) | |
| pKa1 | 4.34 | 4.18 | [5] |
| pKa2 | 6.76 | 5.93 | [5] |
Table 1: Physicochemical Properties of 1,2-Cyclohexanedicarboxylic Acid Isomers
| Isomer | Conformer 1 (Relative Population) | Conformer 2 (Relative Population) | ΔG° (Conformer 2 vs. 1) | Reference(s) |
| cis-1,2-Cyclohexanedicarboxylic Acid | axial-equatorial (50%) | equatorial-axial (50%) | 0 kJ/mol | |
| trans-1,2-Cyclohexanedicarboxylic Acid | diequatorial (~99%) | diaxial (~1%) | ~11.8 kJ/mol | [6][7] |
Table 2: Conformational Analysis Data for 1,2-Cyclohexanedicarboxylic Acid Isomers Note: The ΔG° for the trans isomer is calculated based on the A-value for a carboxylic acid group being approximately 5.90 kJ/mol. The diaxial conformer has two axial carboxyl groups, leading to a total strain of approximately 11.8 kJ/mol relative to the diequatorial conformer.[6][7]
Experimental Protocols
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational equilibrium of cis- and trans-1,2-cyclohexanedicarboxylic acid.
Methodology:
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Sample Preparation: Dissolve a known concentration of the 1,2-cyclohexanedicarboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
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Data Acquisition:
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Acquire a ¹H NMR spectrum at room temperature.
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For dynamic NMR studies, acquire spectra at a range of low temperatures to slow down the chair-chair interconversion. This may allow for the observation of separate signals for the axial and equatorial protons.
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Data Analysis:
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Chemical Shifts: Analyze the chemical shifts of the protons on the carbons bearing the carboxylic acid groups. Axial and equatorial protons typically have different chemical shifts.
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Coupling Constants: Measure the vicinal coupling constants (³JHH) between adjacent protons on the cyclohexane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons (Karplus relationship) and can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings, thereby providing information about the dominant conformation.
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Integration: At low temperatures where conformers are "frozen out," the relative integrals of the signals corresponding to each conformer can be used to determine their relative populations and calculate the Gibbs free energy difference (ΔG°).[8]
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Determination of Absolute Stereochemistry by X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid.
Methodology:
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Crystallization: Grow a high-quality single crystal of an enantiomerically pure sample of trans-1,2-cyclohexanedicarboxylic acid or a diastereomeric salt formed with a chiral resolving agent of known absolute configuration.[9][10][11]
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Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[12]
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Structure Solution and Refinement:
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The diffraction data is processed to determine the unit cell dimensions and space group.
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The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
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The structural model is refined to best fit the experimental diffraction data.
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-
Determination of Absolute Configuration:
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Anomalous dispersion is used to determine the absolute configuration. This effect is more pronounced with the presence of a heavy atom. If the native molecule does not contain a heavy atom, a derivative can be made.
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The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[9][10][11]
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Resolution of trans-1,2-Cyclohexanedicarboxylic Acid Enantiomers
Objective: To separate the racemic mixture of trans-1,2-cyclohexanedicarboxylic acid into its individual enantiomers.
Methodology:
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Diastereomeric Salt Formation:
-
Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol).
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Add a stoichiometric amount of a chiral resolving agent, such as an enantiomerically pure amine (e.g., (R)-1-phenylethylamine), to the solution. This reaction forms a mixture of two diastereomeric salts.[13][14]
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Fractional Crystallization:
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The two diastereomeric salts will have different solubilities in the chosen solvent.
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Induce crystallization by cooling the solution or by slow evaporation of the solvent. The less soluble diastereomeric salt will precipitate out first.
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Isolate the crystals by filtration.
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Liberation of the Enantiomer:
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Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid.
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The chiral resolving agent can be recovered from the filtrate.
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-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using techniques such as chiral HPLC or by measuring the optical rotation with a polarimeter.
Mandatory Visualizations
Caption: Stereoisomeric relationship of 1,2-cyclohexanedicarboxylic acid.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 3. 1,2-Cyclohexanedicarboxylic acid, trans- [webbook.nist.gov]
- 4. 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Solved On a cyclohexane ring, an axial carboxyl group has | Chegg.com [chegg.com]
- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 7. sikhcom.net [sikhcom.net]
- 8. purechemistry.org [purechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
- 14. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
